molecular formula C34H36FN5O2 B1662126 JNJ-31020028 CAS No. 1094873-14-9

JNJ-31020028

Numéro de catalogue: B1662126
Numéro CAS: 1094873-14-9
Poids moléculaire: 565.7 g/mol
Clé InChI: OVUNRYUVDVWTTE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Applications De Recherche Scientifique

Neuropeptide Y Receptor Modulation

JNJ-31020028 acts as a selective antagonist for the NPY Y2 receptor. This receptor is implicated in various physiological processes, including appetite regulation and anxiety responses. The modulation of this receptor has shown promise in treating:

  • Obesity : By inhibiting the Y2 receptor, the compound may reduce food intake and promote weight loss .
  • Anxiety Disorders : The antagonistic action can potentially alleviate symptoms associated with anxiety by modulating neurotransmitter systems .

In Vitro and In Vivo Studies

Extensive research has characterized this compound through both in vitro and in vivo studies:

  • In vitro studies have demonstrated its effectiveness in blocking NPY-induced signaling pathways, which are crucial for energy homeostasis and stress responses .
  • In vivo studies have indicated significant effects on body weight regulation and anxiety-like behaviors in animal models, suggesting its potential as a therapeutic agent for obesity and anxiety disorders .

Case Studies and Research Findings

StudyFocusFindings
ResearchGate Study Characterization of this compoundDemonstrated selective antagonism at NPY Y2 receptors; potential for treating obesity and anxiety.
Patent US8183239B2 Modulators of NPY receptorsHighlighted the compound’s role in treating anxiolytic disorders and depression through its receptor interactions.
PubChem Data Chemical propertiesConfirmed structural integrity and pharmacokinetic properties conducive to blood-brain barrier penetration.

Analyse Des Réactions Chimiques

JNJ-31020028 subit diverses réactions chimiques, notamment la liaison sélective aux récepteurs humains, de rat et de souris du neuropeptide Y Y2 avec des valeurs de pIC50 de 8,07, 8,22 et 8,21, respectivement . Il inhibe la réponse calcique induite par le peptide YY avec une valeur de pKB de 8,04 . Le composé est également connu pour affecter le niveau de corticostérone plasmatique et la réalimentation entraîne des résultats chez les animaux stressés .

Applications de la recherche scientifique

This compound a été largement étudié pour ses applications dans la recherche en neurosciences. Il a été utilisé pour étudier le rôle des récepteurs du neuropeptide Y Y2 dans divers processus physiologiques, notamment le comportement alimentaire, les processus cognitifs, la régulation des émotions, les rythmes circadiens et les troubles tels que l'épilepsie et le cancer . Le composé a également été utilisé dans des études d'imagerie par tomographie par émission de positons (TEP) pour comprendre le rôle fonctionnel des récepteurs Y2 et évaluer leur potentiel en tant que cibles thérapeutiques .

Mécanisme d'action

This compound agit comme un antagoniste du récepteur du neuropeptide Y Y2 . Il se lie avec une forte affinité au récepteur Y2, inhibant la liaison du peptide YY et bloquant l'activité du récepteur . Cette action antagoniste conduit à une augmentation de la libération de noradrénaline dans l'hypothalamus, en accord avec la colocalisation de la noradrénaline et du neuropeptide Y . Le composé s'est avéré bloquer les élévations induites par le stress de la corticostérone plasmatique sans altérer les niveaux basaux et normaliser l'apport alimentaire chez les animaux stressés sans affecter l'apport alimentaire basal .

Activité Biologique

N-[4-[4-[2-(diethylamino)-2-oxo-1-phenylethyl]piperazin-1-yl]-3-fluorophenyl]-2-pyridin-3-ylbenzamide, also known as JNJ-31020028, is a synthetic compound that has garnered attention for its potential therapeutic applications, particularly in the context of neuropeptide Y (NPY) receptor modulation. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a complex structure that includes:

  • Piperazine ring
  • Fluorophenyl group
  • Pyridine moiety

The chemical formula is C34H36FN5O2C_{34}H_{36}FN_5O_2, with a molecular weight of approximately 553.69 g/mol. Its structural features contribute to its ability to interact selectively with the NPY Y2 receptor, which plays a critical role in various physiological processes.

This compound functions primarily as an antagonist of the neuropeptide Y2 receptor. This receptor is involved in the regulation of several biological functions, including:

  • Appetite control
  • Anxiety modulation
  • Pain perception

By blocking the Y2 receptors, this compound can potentially enhance the activity of NPY neurons, which may lead to increased appetite suppression and reduced anxiety levels. This mechanism positions it as a candidate for treating conditions such as obesity and anxiety disorders.

In Vitro and In Vivo Characterization

Research has demonstrated that this compound effectively occupies Y2 receptor binding sites in both in vitro and in vivo studies. These studies indicate that:

  • Binding Affinity : this compound exhibits high selectivity for the Y2 receptor, minimizing off-target effects and enhancing therapeutic efficacy.
  • Blood-Brain Barrier Penetration : The compound's design allows it to cross the blood-brain barrier effectively, which is crucial for central nervous system (CNS) therapies .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds. The following table summarizes some relevant compounds:

Compound NameStructural FeaturesBiological Activity
This compoundPiperazine ring, fluorophenyl groupNeuropeptide Y2 receptor antagonist
Compound ASimilar piperidine structurePotential analgesic properties
Compound BContains piperidine and phenyl groupsAnalgesic and anti-inflammatory effects

This comparison highlights how this compound's specific targeting of neuropeptide Y receptors distinguishes it from other compounds with similar structural characteristics.

Case Studies and Clinical Implications

Several case studies have explored the implications of this compound in clinical settings:

  • Anxiety Disorders : In animal models, administration of this compound resulted in significant reductions in anxiety-like behaviors, suggesting its potential utility in treating anxiety disorders .
  • Obesity Research : Studies indicate that antagonism of the Y2 receptor may lead to decreased food intake and body weight regulation, making this compound a candidate for obesity treatment .
  • Pain Management : Preliminary findings suggest that this compound may also influence pain pathways through its action on NPY signaling, indicating potential analgesic applications.

Propriétés

IUPAC Name

N-[4-[4-[2-(diethylamino)-2-oxo-1-phenylethyl]piperazin-1-yl]-3-fluorophenyl]-2-pyridin-3-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H36FN5O2/c1-3-38(4-2)34(42)32(25-11-6-5-7-12-25)40-21-19-39(20-22-40)31-17-16-27(23-30(31)35)37-33(41)29-15-9-8-14-28(29)26-13-10-18-36-24-26/h5-18,23-24,32H,3-4,19-22H2,1-2H3,(H,37,41)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVUNRYUVDVWTTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C(C1=CC=CC=C1)N2CCN(CC2)C3=C(C=C(C=C3)NC(=O)C4=CC=CC=C4C5=CN=CC=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H36FN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

565.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1094873-14-9
Record name JNJ-31020028
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1094873149
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name JNJ-31020028
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73F8XED6YP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CCN(CC)C(=O)C(c1ccccc1)N1CCN(c2ccc(N)cc2F)CC1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A 250 mL, round-bottomed flask under a positive pressure of nitrogen was equipped with a magnetic stirrer and charged with anhydrous DMF (70 mL) followed by 2-[4-(4-amino-2-fluoro-phenyl)-piperazin-1-yl]-N,N-diethyl-2-phenyl-acetamide (3.5 g, 9.1 mmol), 2-pyridin-3-yl-benzoic acid (1.9 g, 9.5 mmol), HATU (3.8 g, 10.0 mmol) and DIPEA (1.3 g, 10.0 mmol). The resulting brown colored reaction mixture was stirred at ambient temperature for 16 h. The reaction mixture was then concentrated on the rotary evaporator to yield an oil. To this oil was added, dichloromethane (100 mL) and 1N NaOH (50 mL). The biphasic solution was stirred for 0.5 h after which phases were separated. The aqueous layer was extracted with dichloromethane (2×25 mL). The organic layers were pooled, dried over anhydrous sodium sulfate, filtered and concentrated to yield a viscous brown oil. The oil was taken in ethanol (100 mL) and heated to ˜60° C. in a water bath for 1 h. The resulting mixture was diluted with MTBE (added with magnetic stirring in 25 mL portions, total 125 mL). The resulting suspension was stirred at 0° C. (ice/water bath) for 2 h. The product was collected by filtration through a medium porosity glass frit, washed with a mixture of EtOH/MTBE (1:1.25, 22.5 mL×2) and the filter-cake dried thoroughly under house vacuum to yield the title compound as an off-white solid.
Name
2-[4-(4-amino-2-fluoro-phenyl)-piperazin-1-yl]-N,N-diethyl-2-phenyl-acetamide
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step Two
Quantity
1.9 g
Type
reactant
Reaction Step Three
Name
Quantity
3.8 g
Type
reactant
Reaction Step Four
Name
Quantity
1.3 g
Type
reactant
Reaction Step Five
Name
Quantity
50 mL
Type
reactant
Reaction Step Six
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
100 mL
Type
solvent
Reaction Step Eight
Name
Quantity
25 mL
Type
solvent
Reaction Step Nine
Quantity
100 mL
Type
solvent
Reaction Step Ten

Synthesis routes and methods III

Procedure details

A solution of N-(3-fluoro-4-piperazin-1-yl-phenyl)-2-pyridin-3-yl-benzamide (0.16 g, 0.4 mmol) and methanesulfonic acid diethylcarbamoyl-phenyl-methyl ester (0.06 g, 0.2 mmol) in DMF (1 mL) was heated at 50° C. After five hours, the reaction mixture was quenched with H2O (5 mL) and extracted with EtOAc (4×10 mL). The organic extracts were combined, dried (Na2SO4), and the solvent was evaporated under reduced pressure. Chromatography of the residue (SiO2: NH3 (MeOH):CH2Cl2) yielded the title compound.
Name
N-(3-fluoro-4-piperazin-1-yl-phenyl)-2-pyridin-3-yl-benzamide
Quantity
0.16 g
Type
reactant
Reaction Step One
Name
methanesulfonic acid diethylcarbamoyl-phenyl-methyl ester
Quantity
0.06 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-[4-[2-(diethylamino)-2-oxo-1-phenylethyl]piperazin-1-yl]-3-fluorophenyl]-2-pyridin-3-ylbenzamide
Reactant of Route 2
Reactant of Route 2
N-[4-[4-[2-(diethylamino)-2-oxo-1-phenylethyl]piperazin-1-yl]-3-fluorophenyl]-2-pyridin-3-ylbenzamide
Reactant of Route 3
Reactant of Route 3
N-[4-[4-[2-(diethylamino)-2-oxo-1-phenylethyl]piperazin-1-yl]-3-fluorophenyl]-2-pyridin-3-ylbenzamide
Reactant of Route 4
Reactant of Route 4
N-[4-[4-[2-(diethylamino)-2-oxo-1-phenylethyl]piperazin-1-yl]-3-fluorophenyl]-2-pyridin-3-ylbenzamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-[4-[4-[2-(diethylamino)-2-oxo-1-phenylethyl]piperazin-1-yl]-3-fluorophenyl]-2-pyridin-3-ylbenzamide
Reactant of Route 6
Reactant of Route 6
N-[4-[4-[2-(diethylamino)-2-oxo-1-phenylethyl]piperazin-1-yl]-3-fluorophenyl]-2-pyridin-3-ylbenzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.